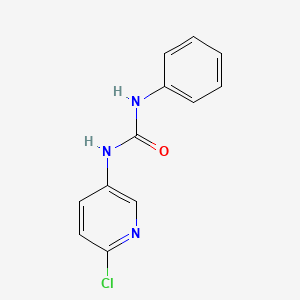
1-(6-Chloropyridin-3-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridinyl group attached to a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-3-phenylurea typically involves the reaction of 6-chloropyridine-3-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and automated systems can enhance the efficiency of the synthesis, allowing for large-scale production while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloropyridin-3-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(6-Chloropyridin-3-yl)-3-phenylurea: Characterized by the presence of both chloropyridinyl and phenylurea groups.
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Contains a methyl group instead of the phenylurea moiety.
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Features a benzodioxinyl group in place of the phenylurea moiety
Uniqueness: this compound stands out due to its unique combination of the chloropyridinyl and phenylurea groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10ClN3O |
|---|---|
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
1-(6-chloropyridin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10ClN3O/c13-11-7-6-10(8-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,17) |
Clé InChI |
AQYWFDTXJVCODI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


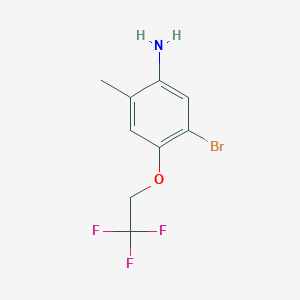
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
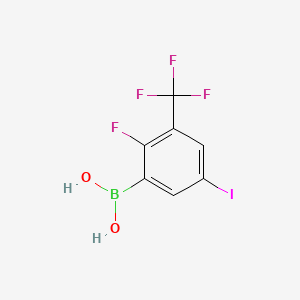

![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
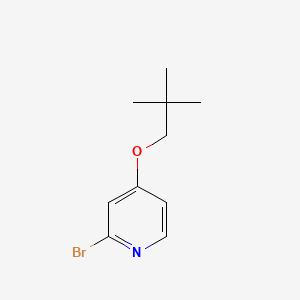
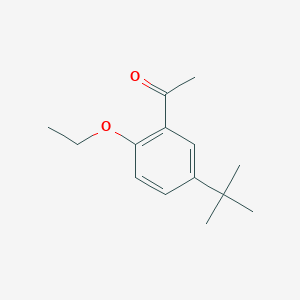
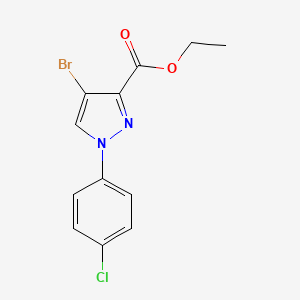
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
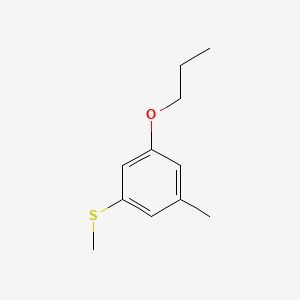
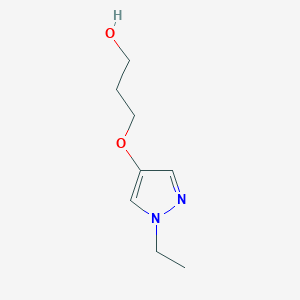
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
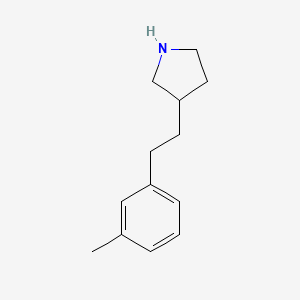
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
